17-FENIL TRINOR PROSTAGLANDINA E2

Descripción general

Descripción

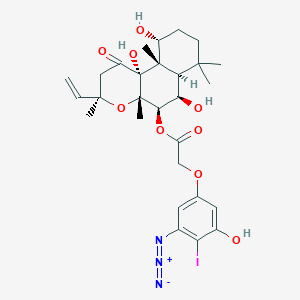

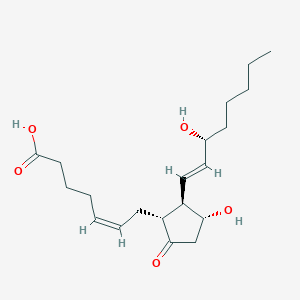

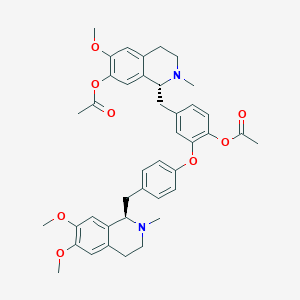

17-Fenil-omega-trinor-PGE2 es un análogo sintético de la prostaglandina E2, que es conocida por su papel en diversos procesos fisiológicos. Este compuesto es un agonista para los receptores EP1 y EP3, lo que lo hace significativo en el estudio de las vías relacionadas con las prostaglandinas .

Aplicaciones Científicas De Investigación

17-Fenil-omega-trinor-PGE2 se utiliza principalmente en la investigación científica para estudiar las vías de las prostaglandinas. Sus aplicaciones incluyen:

Química: Se utiliza como compuesto modelo para estudiar métodos sintéticos y mecanismos de reacción.

Biología: Investiga el papel de las prostaglandinas en los procesos celulares.

Medicina: Explora posibles usos terapéuticos, particularmente en el manejo de la inflamación y el dolor.

Industria: Aplicaciones limitadas, principalmente en la producción de productos químicos de investigación.

Mecanismo De Acción

El compuesto ejerce sus efectos al unirse a los receptores EP1 y EP3, que forman parte de la familia de receptores de prostaglandinas. Esta unión conduce a la activación de varias vías de señalización intracelular, incluyendo la inhibición de la adenilato ciclasa y la modulación de los niveles de AMPc. Estas vías están involucradas en procesos como la agregación plaquetaria y la contracción del músculo liso .

Análisis Bioquímico

Biochemical Properties

17-PHENYL TRINOR PROSTAGLANDIN E2 interacts with the EP1 and EP3 receptors . It causes contraction of the guinea pig ileum at a concentration of 11 µM . It is slightly less potent than PGE2 in stimulating gerbil colon and rat uterus .

Cellular Effects

17-PHENYL TRINOR PROSTAGLANDIN E2 has been shown to have effects on various types of cells. For instance, it has been found to exert anti-inflammatory effects by inhibiting microglial production of superoxide . It also increases the proliferation and decreases the apoptosis of cells .

Molecular Mechanism

The molecular mechanism of action of 17-PHENYL TRINOR PROSTAGLANDIN E2 involves its binding to the EP1 and EP3 receptors . This binding leads to a series of downstream effects, including the contraction of the guinea pig ileum .

Dosage Effects in Animal Models

In animal models, 17-PHENYL TRINOR PROSTAGLANDIN E2 has been shown to be 4.4 times more potent than PGE2 as an antifertility agent in hamsters, with an ED50 value of 350 µg/kg .

Métodos De Preparación

La síntesis de 17-Fenil-omega-trinor-PGE2 implica varios pasos, comenzando desde la estructura básica de la prostaglandina E2Las condiciones de reacción a menudo implican el uso de catalizadores y reactivos específicos para garantizar la estereoquímica correcta y la colocación del grupo funcional .

Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero probablemente siguen rutas sintéticas similares con optimizaciones para escala, rendimiento y pureza.

Análisis De Reacciones Químicas

17-Fenil-omega-trinor-PGE2 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en el compuesto.

Reducción: Esto puede afectar a los grupos carbonilo, convirtiéndolos en grupos hidroxilo.

Sustitución: Esta reacción puede ocurrir en el grupo fenilo u otros sitios reactivos de la molécula.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución .

Comparación Con Compuestos Similares

Los compuestos similares a 17-Fenil-omega-trinor-PGE2 incluyen otros análogos de la prostaglandina E2 como:

Prostaglandina E2: El compuesto padre con una actividad receptora más amplia.

Butaprost: Otro análogo con actividad selectiva para el receptor EP2.

Cicaprost: Un análogo de la prostaciclina con diferente especificidad del receptor.

Lo que diferencia a 17-Fenil-omega-trinor-PGE2 es su actividad agonista selectiva para los receptores EP1 y EP3, lo que lo convierte en una herramienta valiosa para estudiar estas vías específicas .

Propiedades

IUPAC Name |

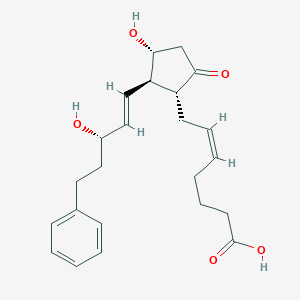

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-20,22,24,26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBVMYJQWZOGGJ-XYRJXBATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274308 | |

| Record name | 17-Phenyl-18,19,20-trinorprostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38315-43-4 | |

| Record name | 17-Phenyl-ω-trinor-PGE2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38315-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Phenyl-18,19,20-trinorprostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 17-phenyl-trinor-PGE2?

A1: 17-Phenyl-trinor-PGE2 primarily targets the prostaglandin E2 receptor subtype EP1 (PTGER1). [, , , , ] It also exhibits affinity for the EP3 receptor subtype, albeit with lower potency. [, , , , , , ]

Q2: How does 17-phenyl-trinor-PGE2 interact with its target receptors?

A2: Similar to the endogenous ligand PGE2, 17-phenyl-trinor-PGE2 binds to EP1 and EP3 receptors, initiating downstream signaling cascades. These receptors are G protein-coupled receptors, and their activation can trigger various intracellular pathways depending on the cell type and receptor subtype involved. [, , , , , , ]

Q3: What are the downstream effects of EP1 receptor activation by 17-phenyl-trinor-PGE2?

A3: Activation of the EP1 receptor by 17-phenyl-trinor-PGE2 typically leads to an increase in intracellular calcium ion concentration ([Ca2+]i). [, , , , ] This calcium influx can then activate downstream signaling pathways, including protein kinase C (PKC), ultimately influencing cellular processes like proliferation, differentiation, and apoptosis. [, , , , , ]

Q4: Does 17-phenyl-trinor-PGE2 affect other PGE2 receptor subtypes?

A4: While 17-phenyl-trinor-PGE2 shows the highest affinity for EP1, it can also activate EP3 receptors, particularly at higher concentrations. [, , , , , , ] Its affinity for EP2 and EP4 receptors is significantly lower, often requiring much higher concentrations to elicit a response. [, , , , , , ]

Q5: How does the downstream signaling of EP1 differ from EP2/EP4 activation?

A5: EP1 activation primarily leads to increased intracellular calcium through the Gq protein pathway, subsequently activating PKC. [, , , , , ] Conversely, EP2 and EP4 receptors typically couple to the Gs protein pathway, resulting in increased cyclic adenosine monophosphate (cAMP) production, activating protein kinase A (PKA). [, , , , , , ] These different signaling pathways can have opposing effects on cellular functions.

Q6: What is the molecular formula and weight of 17-phenyl-trinor-PGE2?

A6: The molecular formula of 17-phenyl-trinor-PGE2 is C26H36O5, and its molecular weight is 428.56 g/mol. You can find information about its structure from chemical suppliers and databases like PubChem and ChemSpider.

Q7: Is there any spectroscopic data available for 17-phenyl-trinor-PGE2?

A7: Spectroscopic data like NMR and IR spectra, while crucial for structural confirmation, aren't typically reported in the provided research articles. Information on spectral properties can be found in specialized databases or obtained directly from chemical suppliers.

Q8: How does the structure of 17-phenyl-trinor-PGE2 contribute to its EP1 receptor selectivity?

A8: The phenyl group at the C17 position of 17-phenyl-trinor-PGE2 plays a crucial role in its selectivity for the EP1 receptor. [, , , , ] Structural modifications at this position can significantly influence its binding affinity and selectivity profile for different EP receptor subtypes. [, , , , ]

Q9: Have any structural modifications of 17-phenyl-trinor-PGE2 been investigated?

A9: The provided research articles primarily focus on the pharmacological effects of 17-phenyl-trinor-PGE2 itself. Information on the SAR of this molecule, exploring how structural modifications impact activity, potency, and selectivity, would require further investigation of specialized medicinal chemistry literature or patent databases.

Q10: What is known about the stability of 17-phenyl-trinor-PGE2 under various conditions?

A10: Specific data regarding the stability of 17-phenyl-trinor-PGE2 under different storage conditions (temperature, light, humidity) are not provided in the research articles.

Q11: Are there any specific formulation strategies to improve the stability or bioavailability of 17-phenyl-trinor-PGE2?

A11: The provided research articles primarily focus on the in vitro and in vivo effects of 17-phenyl-trinor-PGE2. Information on formulation strategies, aiming to enhance solubility, bioavailability, or stability, would require further investigation.

Q12: What cell-based assays have been used to study the effects of 17-phenyl-trinor-PGE2?

A12: Researchers have utilized a variety of cell lines, including human uterine smooth muscle cells (HUSMCs), [] rat hepatocytes, [, ] rat spinal dorsal horn neurons, [] glomerular mesangial cells (MCs), [, ] primary cultured rat hippocampus neurons, [] bovine iris-sphincter muscle, [] rabbit non-pigmented ciliary epithelial cells, [] and mouse osteoblastic cell line MC3T3-E1, [] to investigate the compound's effects on cell signaling, proliferation, and function.

Q13: What animal models have been employed to study the effects of 17-phenyl-trinor-PGE2?

A13: In vivo studies have been conducted in rats [, , , ] and mice [, ] to explore the compound's effects on various physiological processes, including fever induction, sympathetic nerve activity, and glomerulosclerosis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)